
TM608
Descripción
Strategic Development of TM608 as a TPP-TKI Conjugate
The strategic development of this compound involved the creation of a conjugate molecule where a triphenylphosphonium (TPP) cation is linked to a tyrosine kinase inhibitor (TKI) scaffold. This conjugation is designed to leverage the inherent properties of the TPP moiety for targeted delivery.
The conceptual framework for utilizing the triphenylphosphonium (TPP) moiety is based on its lipophilic cationic nature. This characteristic allows TPP to readily permeate cell membranes and accumulate in negatively charged organelles, such as mitochondria, driven by the substantial potential difference across the mitochondrial membranes. nih.gov The delocalization of the positive charge across the lipophilic triphenylphosphine structure further favors this accumulation. nih.gov This property makes TPP an effective vehicle for delivering diverse molecules, including antioxidants and anticancer agents, specifically to mitochondria, potentially enhancing their desired activity. nih.gov
The design of this compound involved integrating the TPP moiety with a selective kinase inhibitor scaffold, with a specific focus on inhibiting MET. To retain the kinase inhibitory activity of the parent compound, the orientation of the original inhibitor within the ATP-binding pocket of MET was examined. nih.gov The TPP moiety was strategically inserted in place of a basic side chain of the original inhibitor, which was directed toward the solvent space and away from the critical hinge region necessary for catalytic activity. nih.gov This allowed the TPP moiety to be attached to the core scaffold via a specific linker, while redocking studies indicated that this compound was retained within the hinge region, with the TPP side chain directed towards the solvent space. nih.gov This rational design aimed to reconcile targeted mitochondrial delivery with potent MET inhibition. nih.gov
Synthetic Pathways and Reaction Optimization for this compound
The synthesis of this compound involves a series of key reaction steps to construct the final conjugate structure.
The synthesis of this compound involves several key reaction steps, including a Vilsmeier reaction, condensation, and coupling. The synthesis outlined in research involves starting materials such as a pyrrole carboxylate intermediate. This intermediate undergoes formylation through a Vilsmeier reaction. nih.gov The Vilsmeier-Haack reaction is a well-documented method for the formylation of aromatic and heteroaromatic substrates, utilizing reagents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to generate a halomethyleniminium salt. ijpcbs.com This intermediate is then hydrolyzed to yield a free acid. nih.gov Subsequently, a condensation reaction is performed between this free acid and an indolinone intermediate to form a coupled product. nih.gov The final step involves a coupling reaction, specifically an EDC coupling (using EDCI and DMAP), between the coupled intermediate and (2-aminoethyl)triphenylphosphonium bromide to yield this compound. nih.gov Coupling reactions, such as those catalyzed by metals, are fundamental in organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.orgresearchgate.net
The integration of the linker connecting the TPP moiety to the kinase inhibitor scaffold is a crucial aspect of this compound synthesis. An ethylaminocarbonyl linker was utilized in the structure of this compound. nih.gov The synthesis involves coupling the carboxylic acid functionality of the kinase inhibitor scaffold with the amino group of the TPP-containing synthon, (2-aminoethyl)triphenylphosphonium bromide. nih.gov This is achieved through amide bond formation, facilitated by coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in a suitable solvent like DMF. nih.gov This methodological approach ensures the stable connection of the mitochondria-targeting TPP unit to the MET inhibitor scaffold via the designed ethylaminocarbonyl linker.
While specific detailed data on extensive yield optimization for this compound synthesis were not extensively detailed in the provided search results, the synthesis outlined using reactions like the Vilsmeier reaction, condensation, and EDC coupling is reported to give this compound in satisfactory yields. nih.gov The reaction conditions mentioned include carrying out the EDC coupling at room temperature in DMF. nih.gov Optimization of reaction conditions for various synthetic steps, such as temperature, solvent, reaction time, and reagent equivalents, is typically undertaken in chemical synthesis to maximize yield and purity. For instance, in Vilsmeier-Haack reactions, factors like the choice of Vilsmeier reagent and solvent can influence the outcome and yield. ijpcbs.com Similarly, condensation and coupling reactions can be optimized by varying catalysts, bases, and temperatures. beilstein-journals.orgresearchgate.net
Propiedades
Número CAS |
1956343-52-4 |
---|---|
Fórmula molecular |
C43H37BrCl2N3O4PS |
Peso molecular |
873.6238 |
Nombre IUPAC |
(Z)-(2-(5-((5-((2,6-dichlorobenzyl)sulfonyl)-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)ethyl)triphenylphosphonium bromide |
InChI |
InChI=1S/C43H36Cl2N3O4PS.BrH/c1-28-40(26-35-34-25-33(21-22-39(34)48-42(35)49)54(51,52)27-36-37(44)19-12-20-38(36)45)47-29(2)41(28)43(50)46-23-24-53(30-13-6-3-7-14-30,31-15-8-4-9-16-31)32-17-10-5-11-18-32;/h3-22,25-26H,23-24,27H2,1-2H3,(H2-,46,47,48,49,50);1H |
Clave InChI |
ZVAUXGZLUPOFNR-UHFFFAOYSA-N |
SMILES |
O=C1NC2=C(C=C(S(=O)(CC3=C(Cl)C=CC=C3Cl)=O)C=C2)/C1=C/C4=C(C)C(C(NCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)=O)=C(C)N4.[Br-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
TM608; TM-608; TM 608. |
Origen del producto |
United States |
Molecular and Cellular Mechanisms of Action of Tm608
Subcellular Localization and Accumulation Dynamics of TM608
This compound demonstrates specific subcellular localization with a notable accumulation in the mitochondria. This is attributed to the presence of the triphenylphosphonium (TPP) moiety, which is known to facilitate mitochondrial targeting. nih.govnih.gov Studies using confocal microscopy and flow cytometry have provided evidence for this mitochondrial localization. nih.gov
Intracellular Trafficking and Mitochondrial Specificity of this compound
The TPP moiety conjugated to the selective MET inhibitor PHA665752 in this compound is key to its intracellular trafficking and specificity for mitochondria. nih.govnih.gov TPP conjugates of various bioactive molecules have been reported to specifically accumulate in mitochondria. nih.gov Confocal microscopy images of cells treated with this compound and a mitochondrion-specific dye (MitoTracker Red) show colocalization, indicating that this compound is directed to the mitochondria. nih.gov Flow cytometric analysis of purified mitochondria further confirms that a high proportion of mitochondria are stained with this compound. nih.gov
Comparative Analysis of Mitochondrial Localization between this compound and Parent Compound
A comparative analysis of mitochondrial localization between this compound and its parent compound, PHA665752, reveals a significant difference. While both this compound and PHA665752 can exhibit fluorescence, only this compound shows substantial colocalization with the mitochondrial marker MitoTracker Red in confocal microscopy. nih.gov Flow cytometry data also indicate that a significantly higher proportion of mitochondria are stained with this compound compared to PHA665752, suggesting that the TPP moiety in this compound effectively enhances its mitochondrial accumulation. nih.gov
Table 1: Mitochondrial Localization of this compound vs. PHA665752
Compound | Colocalization with MitoTracker Red (Confocal Microscopy) | Mitochondrial Staining (Flow Cytometry) |
This compound | High | Exceedingly High (e.g., 95-98%) nih.gov |
PHA665752 | Low | Small proportion (e.g., 35%) nih.gov |
Modulation of Target Kinase Activity by this compound
This compound is designed to modulate the activity of the MET kinase. nih.govmedkoo.com Its mechanism involves direct engagement with MET, particularly within the mitochondrial context. nih.gov
Direct Engagement with MET Kinase and Downstream Signaling Cascades
This compound acts as a MET kinase inhibitor. medkoo.com Studies have shown that this compound suppresses the phosphorylation of MET at tyrosine residues Y1234/1235, which are critical for MET activation. nih.gov This suppression is observed in both whole cell lysates and purified mitochondrial fractions of MET-overexpressing cancer cells. nih.gov While the parent compound PHA665752 showed complete suppression of MET phosphorylation in whole cell lysates, this compound's suppression was partial in whole cell lysates but significant in mitochondrial fractions, highlighting its targeted action. nih.gov The inhibition of MET kinase by this compound is expected to impact downstream signaling cascades regulated by MET, which are involved in various cellular processes. nih.govresearchgate.netnih.gov
Temporal Dynamics of MET Kinase Inhibition by this compound
The temporal dynamics of MET kinase inhibition by this compound appear to be influenced by its mitochondrial localization. While the parent compound PHA665752 rapidly suppresses MET phosphorylation in whole cell lysates, the suppression by this compound in whole cell lysates is partial. nih.gov However, this compound rapidly localizes to the mitochondria, and its inhibitory activity on mitochondrial MET is observed. nih.govnih.gov The delayed onset of some cellular effects, such as apoptosis, induced by this compound compared to PHA665752, might be linked to the time required for sufficient accumulation and inhibition of mitochondrial MET. nih.gov
Cellular Pathway Perturbations Induced by this compound
The inhibition of MET kinase by this compound, particularly within the mitochondria, leads to perturbations in various cellular pathways. Given that MET is involved in multiple signaling pathways and is linked to cellular metabolism, targeting mitochondrial MET can impact processes beyond canonical plasma membrane signaling. nih.govresearchgate.netnih.gov While specific detailed downstream pathway perturbations solely attributable to this compound are still under investigation, the inhibition of MET is known to affect pathways related to cell survival, proliferation, and metabolism. nih.govresearchgate.netnih.govresearchgate.net The localization of MET in mitochondria has been associated with altered cellular metabolism, including enhanced glycolysis, increased TCA cycle activity, and increased oxidative phosphorylation in cancer cells. nih.govresearchgate.net Therefore, this compound's action on mitochondrial MET is expected to counteract these metabolic alterations, potentially impacting cellular energy production and biomass synthesis. researchgate.net
Table 2: Effect of this compound on MET Phosphorylation (Y1234/Y1235) in HCC827B Cells (4 µM)
Compound | Whole Cell Lysate (1h) | Whole Cell Lysate (1.5h) | Purified Mitochondria (1h) | Purified Mitochondria (1.5h) |
This compound | Suppressed (Partial) | Suppressed (Partial) | Suppressed | Suppressed |
PHA665752 | Suppressed (Complete) | Suppressed (Complete) | Suppressed | Suppressed |
*Based on observations from immunoblotting studies. nih.gov
Impact on Apoptotic Signaling Markers in Preclinical Models
Preclinical investigations have explored the impact of this compound on the signaling pathways that govern apoptosis, or programmed cell death. Studies conducted in the HCC827B cell line, an erlotinib-resistant NSCLC model characterized by high MET expression, have shown that this compound is capable of inducing apoptosis. The induction of apoptosis was confirmed by observing increased levels of specific protein markers associated with the execution phase of this process. Treatment of HCC827B cells with sublethal concentrations (4 μM) of this compound led to an elevation in the levels of cleaved PARP, cleaved caspase-3, and cleaved caspase-7. These proteins are downstream effectors in the apoptotic cascade, and their cleavage indicates activation of the cell death program.
While this compound effectively induced apoptosis in these preclinical models, the temporal dynamics differed slightly compared to its parent compound, PHA665752. The onset of apoptosis in this compound-treated cells was observed to be delayed; however, once initiated, the process proceeded to completion. This suggests that this compound, despite a potentially slower initiation phase, fully engages the apoptotic machinery in susceptible cancer cells.
Differential Cellular Responses in Erlotinib-Resistant vs. Sensitive Cell Lines
The cellular response to this compound has been shown to differ based on the sensitivity of cancer cell lines to erlotinib, an EGFR tyrosine kinase inhibitor. This differential activity is particularly relevant in understanding how this compound might address mechanisms of acquired drug resistance. Studies utilizing an isogenic pair of NSCLC cell lines, the erlotinib-sensitive HCC827A (harboring an activating EGFR exon 19 deletion) and the erlotinib-resistant HCC827B (characterized by high MET expression), have provided insights into this phenomenon.
This compound exhibited a noticeable difference in potency between these two cell lines. In the erlotinib-resistant HCC827B cells, this compound demonstrated modestly greater potency compared to PHA665752. The IC50 value for this compound in HCC827B cells was determined to be 5.3 ± 0.4 μM, which was statistically significantly lower than the IC50 of 8.9 ± 0.6 μM recorded for PHA665752 (p = 0.0013). This finding suggests that this compound may be more effective in overcoming resistance mechanisms present in cell lines like HCC827B, where MET signaling contributes to erlotinib resistance.
In contrast, when tested on the erlotinib-sensitive HCC827A cells, this compound and PHA665752 showed comparable potency. The 72-hour IC50 values were 16.7 ± 1.0 μM for this compound and 15.7 ± 0.4 μM for PHA665752, indicating that they were equipotent in this sensitive cellular context (p = 0.2156).
This differential potency profile suggests that this compound may hold particular promise in targeting cancer cells that have developed resistance to EGFR inhibitors like erlotinib, potentially by inhibiting MET kinase activity, especially given its observed suppression of MET phosphorylation at Y1234/1235 in HCC827B cell lysates. The partial nature of this suppression by this compound, in contrast to the complete suppression by PHA665752, may be related to its distinct mitochondrial localization and requires further investigation.
IC50 Values of this compound and PHA665752 in NSCLC Cell Lines
Compound | Cell Line | Erlotinib Sensitivity | MET Expression | IC50 (μM) |
This compound | HCC827B | Resistant | High | 5.3 ± 0.4 |
PHA665752 | HCC827B | Resistant | High | 8.9 ± 0.6 |
This compound | HCC827A | Sensitive | Not specified | 16.7 ± 1.0 |
PHA665752 | HCC827A | Sensitive | Not specified | 15.7 ± 0.4 |
Data derived from preclinical studies.
Effect of this compound on Apoptotic Markers in HCC827B Cells
Treatment (4 μM) | Cleaved PARP | Cleaved Caspase-3 | Cleaved Caspase-7 |
This compound | Elevated | Elevated | Elevated |
PHA665772 | Elevated | Elevated | Elevated |
Based on observed increases in protein levels in preclinical studies.
Preclinical Efficacy Investigations of Tm608 in Disease Models
In Vitro Efficacy Assessments of TM608
In vitro studies are crucial for determining the direct effects of this compound on cancer cells, including its potency and selectivity compared to other kinase inhibitors.
Potency Determination in Relevant Cancer Cell Lines (e.g., HCC827B Cells)
Studies have assessed the growth inhibitory activities (IC₅₀) of this compound in various cancer cell lines. On erlotinib-resistant, high MET expressing HCC827B cells, this compound demonstrated modest potency with an IC₅₀ of 5.3 ± 0.4 μM nih.gov. For comparison, PHA665752, another MET inhibitor, showed an IC₅₀ of 8.9 ± 0.6 μM in the same cell line (p = 0.0013) nih.gov. This compound and PHA665752 were found to be equipotent on erlotinib-sensitive HCC827A cells, with 72-hour IC₅₀ values of 16.7 ± 1.0 μM and 15.7 ± 0.4 μM, respectively (p = 0.2156) nih.gov. HCC827 cells are a human non-small cell lung cancer cell line derived from a female patient with adenocarcinoma, known for their sensitivity to tyrosine kinase inhibitors targeting EGFR mutations cytion.com.
Cell Line | This compound IC₅₀ (μM) | PHA665752 IC₅₀ (μM) | Significance (p-value) | Notes |
HCC827B | 5.3 ± 0.4 | 8.9 ± 0.6 | 0.0013 | Erlotinib-resistant, high MET expressing nih.gov |
HCC827A | 16.7 ± 1.0 | 15.7 ± 0.4 | 0.2156 | Erlotinib-sensitive nih.gov |
Comparative Efficacy of this compound against Related Kinase Inhibitors
This compound has been compared to PHA665752, a known MET kinase inhibitor. In erlotinib-resistant HCC827B cells, this compound was slightly more potent than PHA665752 nih.gov. However, on a nontumorigenic cell line (TAMH), this compound was less cytotoxic than PHA665752, with a 24-hour IC₅₀ of 15.1 μM (±1.6) compared to 8.9 μM (±1.2) for PHA665752 nih.gov. This suggests a potential for differential toxicity between the two compounds.
Differential Cellular Effects and Selectivity Considerations
This compound is designed as a mitochondria-targeting MET kinase inhibitor nih.govwindows.net. Its localization to mitochondria is a key aspect of its mechanism windows.netresearchgate.netresearchgate.net. This targeted delivery is intended to suppress MET activation in specific cellular compartments, particularly in cancer cells where mitochondrial MET localization has been observed and linked to altered metabolism and survival nih.govresearchgate.net. The differential cytotoxicity observed between HCC827B cancer cells and TAMH nontumorigenic cells suggests some degree of selectivity, potentially related to its mitochondrial targeting or differential MET expression/localization nih.gov. The inhibition of MET activation by this compound in HCC827B cells was found to be time-dependent but incomplete nih.gov.
Exploratory In Vivo Efficacy Studies of this compound in Animal Models
In vivo studies are essential to evaluate the efficacy of this compound in a more complex biological system and to determine its effects on tumor growth and progression.
Design and Implementation of Preclinical Efficacy Models for this compound
Preclinical efficacy studies for cancer therapeutics often utilize animal models, such as xenograft models where human cancer cells are implanted into immunocompromised mice creative-animodel.comprobiocdmo.com. These models allow for the assessment of a compound's ability to inhibit tumor growth or reduce tumor burden in a living system probiocdmo.com. While specific details on the design and implementation of in vivo models specifically for this compound were not extensively detailed in the provided snippets, the general approach for evaluating preclinical efficacy in vivo involves selecting appropriate animal species and models that recapitulate aspects of the human disease creative-animodel.comprobiocdmo.comnih.govpharmaron.com. This can include using cell line-derived xenografts (CDX) or patient-derived xenografts (PDX) probiocdmo.com. The design of such studies typically involves administering the compound to tumor-bearing animals and monitoring tumor size, growth rate, and other relevant endpoints over time probiocdmo.comresearchgate.net.
Biomarker Analysis for Efficacy Prediction in Preclinical Settings
Biomarker analysis plays a crucial role in preclinical efficacy studies to understand a drug's mechanism of action, predict response, and assess target engagement nordicbioscience.commdbneuro.comcatapult.org.ukifyber.comnih.gov. In the context of this compound, which targets MET and mitochondria, relevant biomarkers could include markers of MET pathway activity, mitochondrial function or localization, and indicators of cell proliferation or apoptosis nih.govresearchgate.net. While the provided information mentions biomarker analysis in a general preclinical context, specific details regarding the biomarkers used in conjunction with this compound in vivo studies were not available nordicbioscience.commdbneuro.comcatapult.org.ukifyber.comnih.gov. However, the principle involves analyzing biological markers in tissues or biofluids from treated animals to correlate changes in these markers with observed efficacy outcomes catapult.org.ukifyber.comnih.gov. This can help in understanding if the drug is hitting its target and eliciting the desired biological effects catapult.org.uk.
Structure-activity Relationship Sar Studies and Derivative Design for Tm608
Elucidation of Critical Structural Determinants for TM608 Activity
Understanding which parts of the this compound molecule are crucial for its activity is key to rational design. This involves examining the contribution of the mitochondrial targeting moiety and the linker connecting it to the kinase inhibitor.
Influence of the Triphenylphosphonium Moiety on Biological Activity
The triphenylphosphonium (TPP) moiety in this compound serves as a mitochondrial directing group nih.govresearchgate.net. Its lipophilicity and delocalized positive charge facilitate accumulation within the negatively charged mitochondrial matrix nih.govresearchgate.netmdpi.comnih.gov. While often considered biologically inert when used for targeting, the TPP moiety itself can influence mitochondrial metabolism, potentially inhibiting the electron transport chain and inducing mitochondrial proton leak, depending on its structure, particularly the length of any attached alkyl chain semanticscholar.org. Studies on other TPP conjugates have shown that the presence of this lipophilic cation can enhance the cytotoxicity of the attached molecule, likely by promoting transport across the mitochondrial membrane mdpi.com. However, in the case of this compound, while the TPP motif accelerated entry into mitochondria, it also appeared to hamper the inherent kinase inhibitory activity of the conjugated PHA665752 nih.gov. This suggests a complex interplay between mitochondrial targeting and the activity of the therapeutic payload.
Role of the Linker Chemistry in Modulating Kinase Inhibition and Mitochondrial Accumulation
The linker connecting the TPP moiety to the PHA665752 kinase inhibitor in this compound plays a critical role in modulating both mitochondrial accumulation and kinase inhibition nih.gov. The specific linker chemistry influences how readily the conjugate enters the mitochondria and how effectively the attached inhibitor can interact with its target enzyme, MET kinase, within the mitochondrial environment nih.gov. The observation that this compound, despite weaker inhibitory activity compared to PHA665752 alone, showed comparable potency in abrogating NSCLC cell viability suggests that directed mitochondrial accessibility conferred by the TPP moiety might compensate for reduced intrinsic activity nih.gov. This highlights the importance of optimizing the linker to balance efficient mitochondrial delivery with preserving or enhancing the activity of the conjugated therapeutic agent nih.gov.
Rational Modification and Design of this compound Analogs
Rational modification and design of this compound analogs aim to improve its therapeutic profile by addressing limitations observed in the parent compound, such as the balance between mitochondrial targeting and kinase potency nih.gov.
Strategies for Enhancing Targeted Delivery and Potency in this compound Derivatives
Strategies for enhancing targeted delivery and potency in this compound derivatives focus on modifying the TPP moiety and the linker. This includes exploring different linker lengths and chemistries to optimize mitochondrial accumulation without significantly compromising the inhibitory activity of the conjugated kinase inhibitor nih.govsemanticscholar.org. The goal is to reconcile rapid, cumulative, and selective uptake into mitochondria with robust potency against the target kinase within the organelle nih.gov. Directed accessibility to mitochondrial MET, as afforded by a targeting moiety like TPP, could potentially compensate for deficient activity if uptake is efficient nih.gov.
Computational Approaches in Guiding this compound Analog Design
Advanced Analytical Methodologies in Tm608 Research
Techniques for Subcellular Localization and Imaging of TM608
Understanding the precise location of this compound within a cell is fundamental to determining its site of action. Several imaging techniques are employed for this purpose, allowing for both qualitative visualization and quantitative assessment of its intracellular distribution.
Application of Confocal Microscopy for Mitochondrial Visualization
Confocal microscopy is a powerful tool used to visualize the subcellular localization of compounds like this compound. This technique offers high-resolution, multidimensional optical imaging of both living and fixed cells and tissues columbia.edu. By using fluorescently labeled this compound or employing immunofluorescence techniques to label cellular compartments, researchers can determine if this compound accumulates in specific organelles. Given that some research indicates this compound's mechanism may involve targeting mitochondria, confocal microscopy is particularly valuable for visualizing the compound's presence within these organelles mdpi.com. Advanced confocal systems, including scanning and spinning-disk confocal microscopes, provide superior resolution and speed for imaging, enabling detailed observation of this compound distribution relative to mitochondrial markers columbia.edu.
Flow Cytometric Analysis for Quantitative Assessment of Intracellular Distribution
Flow cytometry provides a quantitative approach to assess the intracellular distribution of this compound within a cell population mdpi.com. This technique allows for the analysis of millions of events in a short period, enabling the study of dynamic cellular processes expertcytometry.com. By using fluorescent probes that indicate the presence of this compound or specific cellular compartments, flow cytometry can quantify the proportion of cells containing this compound and potentially assess its relative abundance in different cellular fractions after cell permeabilization. While historically used for surface staining, flow cytometry protocols have been optimized for analyzing intracellular targets, which is relevant for assessing this compound's distribution expertcytometry.com. Imaging flow cytometry combines the high-throughput capabilities of flow cytometry with the imaging features of microscopy, offering a more detailed quantitative analysis of intracellular localization nih.gov.
Biochemical Assays for Target Engagement and Pathway Analysis
Beyond localization, it is essential to understand how this compound interacts with its molecular targets and the subsequent effects on cellular signaling pathways. A range of biochemical assays are utilized for this purpose.
Immunoblotting for Protein Expression and Phosphorylation Status
Immunoblotting, or Western blotting, is a widely used technique to detect and quantify specific proteins within a cell lysate tymora-analytical.com. This method is crucial in this compound research for assessing changes in the expression levels of potential target proteins or downstream signaling molecules following treatment with the compound mdpi.com. Furthermore, immunoblotting with phospho-specific antibodies allows researchers to examine the phosphorylation status of proteins, providing insights into the activation or inhibition of signaling pathways modulated by this compound mdpi.comcreative-proteomics.comoatext.combio-rad-antibodies.com. Tracking changes in protein phosphorylation is valuable for understanding the status of signaling networks within cells oatext.com. Proper sample preparation, including the use of phosphatase and protease inhibitors, is critical for accurate analysis of phosphorylation events by Western blot creative-proteomics.comoatext.combio-rad-antibodies.com.
Cellular Thermal Shift Assays (CETSA) and Variants for Target Engagement Confirmation
Cellular Thermal Shift Assay (CETSA) is a label-free biophysical technique used to confirm direct engagement between a small molecule like this compound and its protein target in a physiological context mdpi.comwikipedia.orgunivr.itnih.gov. The principle behind CETSA is that ligand binding can increase the thermal stability of a protein, making it less susceptible to denaturation and precipitation upon heating mdpi.comunivr.itnih.gov. By comparing the thermal stability of a target protein in the presence and absence of this compound, researchers can infer whether this compound binds to that protein in intact cells or tissues mdpi.comwikipedia.orgunivr.itnih.gov. Variants of CETSA, such as thermal proteome profiling (TPP), integrate mass spectrometry to enable the simultaneous quantification of thousands of proteins and the identification of low-abundance targets, expanding the scope of target engagement studies mdpi.com. Real-time CETSA platforms have also been developed to monitor target engagement kinetics nih.gov. CETSA complements traditional biochemical assays by providing a direct measure of drug-target binding within the cellular environment univr.itnih.gov.
Assays for Apoptotic Marker Quantification
Given that this compound's mechanism may involve inducing apoptosis, quantifying apoptotic markers is a critical aspect of its research mdpi.com. Apoptosis is associated with distinct biochemical and cellular events, including caspase activation, phosphatidylserine (PS) exposure on the cell surface, and DNA fragmentation promega.com.aunih.govsigmaaldrich.com. Assays commonly used to quantify apoptosis include those measuring caspase-3/7 activity, which are considered sensitive indicators of commitment to apoptotic cell death mdpi.compromega.com.aunih.gov. Assays detecting PS exposure, often utilizing Annexin V binding, are used to identify early apoptotic events promega.com.aunih.govsigmaaldrich.combdbiosciences.com. TUNEL assays are employed to detect DNA fragmentation, a hallmark of late-stage apoptosis promega.com.aunih.govsigmaaldrich.com. These assays can be performed using various platforms, including plate readers for caspase activity and flow cytometry or microscopy for Annexin V staining and TUNEL assays promega.com.aunih.govsigmaaldrich.combdbiosciences.com.
Chromatographic and Spectroscopic Methods for Research-Oriented Analysis (General Context)
Chromatographic and spectroscopic methods are widely employed in chemical research for the comprehensive analysis of compounds. These techniques allow scientists to separate complex mixtures, identify individual components, elucidate molecular structures, and quantify substances. While specific detailed research findings and data tables for this compound utilizing these methods were not available in the provided sources, the general applications of these powerful analytical tools are directly relevant to its study in a research setting.
Chromatography, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), plays a crucial role in separating this compound from synthesis impurities or from complex matrices encountered in research samples northwestern.edusielc.comnih.govchemdict.comchalmers.segsconlinepress.comresearchgate.netresearchgate.netmdpi.comtorontech.comresearchgate.netjrespharm.comnih.govresearchgate.netlenus.ie. HPLC is a precise technique for quantitative determination and separation of compounds, applicable to both volatile and non-volatile substances nih.gov. LC-MS and GC-MS combine the separation power of chromatography with the identification capabilities of mass spectrometry northwestern.educhalmers.seresearchgate.netnih.govlenus.ie. Mass spectrometry measures the mass-to-charge ratio of ions, producing a spectrum that can identify elemental or molecular species and provide qualitative or quantitative analysis northwestern.edu. Hyphenated techniques like LC-UV-MS are tremendously informative for rapid surveys of compounds researchgate.net. The development of HPLC methods involves steps such as sample preparation, selection of mobile and stationary phases, system setup, sample injection, separation on the column, detection, and data analysis torontech.com. For purity testing by HPLC, methods include peak purity analysis using detectors like diode array detectors (DAD) to analyze the UV spectrum across a peak, purity calculations based on area normalization, and ensuring baseline separation from impurities torontech.com.
Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, provide detailed information about the structure and functional groups of a molecule like this compound northwestern.eduresearchgate.netbrightspec.comnih.govleibniz-fmp.deresearchgate.netkpi.uamdpi.commdpi.comtechnologynetworks.comarxiv.orgspectroscopyonline.comhuji.ac.ilresearchgate.netnih.govspecac.comphywe.commsu.eduresearchgate.netlibretexts.orgresearchgate.netresearchgate.netuzh.chspectroscopyonline.com. NMR spectroscopy is a fundamental tool for determining chemical structure by analyzing the interaction of nuclear spins in a magnetic field northwestern.eduleibniz-fmp.demdpi.comhuji.ac.ilnih.govresearchgate.netuzh.ch. It enables the identification of unknown substances and the analysis of molecular structures northwestern.eduleibniz-fmp.de. Advanced NMR methods, including 2D experiments like COSY, NOESY, HSQC, and HMBC, provide crucial information for confirming the position and orientation of substituents and elucidating complex structures mdpi.com. IR spectroscopy is widely used to identify the functional groups present in a molecule based on the absorption of infrared light due to molecular vibrations researchgate.netresearchgate.netkpi.uamdpi.comresearchgate.netspecac.comresearchgate.netlibretexts.orgspectroscopyonline.com. Different bonds and functional groups absorb at characteristic wavenumbers, providing a unique "fingerprint" specac.com. UV-Vis spectroscopy measures the absorption or transmission of UV and visible light through a sample, providing information on the presence and concentration of compounds with chromophores jrespharm.comresearchgate.netresearchgate.netmdpi.comtechnologynetworks.comarxiv.orgspectroscopyonline.comphywe.commsu.eduresearchgate.net. The wavelength of maximum absorbance is often chosen for analysis to ensure maximum sensitivity technologynetworks.com. UV-Vis can be used for qualitative and quantitative analysis, including tracking structural changes or determining composition technologynetworks.comspectroscopyonline.com.
In the research of this compound, these general methods would be applied to:
Identify the compound and confirm its structure using techniques like NMR, MS, and IR.
Assess purity using chromatographic methods like HPLC, potentially coupled with UV or MS detection, and evaluating chromatograms for the presence of impurities torontech.com.
Quantify this compound in various research samples using calibrated chromatographic or spectroscopic methods nih.govjrespharm.comnih.govtechnologynetworks.com.
Elucidate the structure of this compound and any related compounds or metabolites using detailed NMR and MS analysis northwestern.eduleibniz-fmp.demdpi.com.
While specific data for this compound is not presented here, the application of these established chromatographic and spectroscopic methodologies forms the analytical foundation for its characterization and study in chemical research.
Q & A
Q. What structural modifications differentiate TM608 from conventional MET kinase inhibitors like PHA665752?
this compound combines the selective MET inhibitor PHA665752 with a triphenylphosphonium (TPP) moiety via an ethylaminocarbonyl linker. This modification enables mitochondrial targeting while preserving MET-binding affinity. Molecular docking confirmed that the TPP group extends into solvent space, avoiding interference with MET’s ATP-binding hinge region .
Q. How does this compound achieve mitochondrial localization in NSCLC cells?
The TPP moiety’s lipophilic and delocalized positive charge allows accumulation in mitochondria due to the high membrane potential. Confocal microscopy and flow cytometry confirmed colocalization with mitochondrial markers (e.g., MitoTracker Red) in HeLa and HCC827B cells, unlike PHA665752, which remains cytoplasmic .
Q. What experimental methods validate this compound’s dual inhibition of cytoplasmic and mitochondrial MET?
- Immunoblotting: Detected phospho-MET (Y1234/1235) suppression in whole-cell lysates and purified mitochondria.
- Subcellular fractionation: Confirmed MET localization to mitochondrial inner membranes via protease digestion assays.
- Apoptosis assays: Measured cleaved PARP and caspases 3/7 to assess downstream effects .
Advanced Research Questions
Q. Why does this compound exhibit time-dependent MET inhibition despite rapid mitochondrial accumulation?
this compound’s mitochondrial uptake is rapid (<3 hours), but maximal phospho-MET suppression requires prolonged exposure (>24 hours). This suggests mitochondrial MET pools are dynamically regulated or shielded from immediate inhibition. The delayed apoptosis onset (peaking at 60 hours) supports this kinetic disconnect .
Q. How do this compound’s cytotoxic effects differ between erlotinib-resistant (HCC827B) and sensitive (HCC827A) NSCLC cells?
Q. What contradictions arise from this compound’s partial MET inhibition and robust apoptosis induction?
Despite incomplete phospho-MET suppression, this compound triggers apoptosis equivalently to PHA665752. This paradox may reflect:
Q. How does mitochondrial MET contribute to erlotinib resistance, and why is dual targeting critical?
In HCC827B cells, mitochondrial MET is constitutively active and resistant to cytoplasmic inhibitors. This compound’s dual targeting disrupts MET-driven survival signals (e.g., phosphorylation cascades) and overcomes resistance by eliminating both MET pools. Co-localization with SDHA (inner mitochondrial membrane protein) confirms compartment-specific activity .
Methodological Considerations
Q. What protocols ensure reliable quantification of mitochondrial MET in cellular models?
- Mitochondrial isolation: Use digitonin-based fractionation to preserve membrane integrity.
- Protease protection assays: Treat purified mitochondria with trypsin to distinguish inner vs. outer membrane proteins.
- Flow cytometry: Gate mitochondria using side/forward scatter and validate purity with MitoTracker Red (>98% MTR-positive events) .
Q. How should researchers address this compound’s limited solubility and stability in vitro?
Q. What controls are essential when interpreting this compound’s mitochondrial specificity?
- Negative controls: Use PHA665752 (non-targeted parent compound) to isolate mitochondrial vs. cytoplasmic effects.
- Competition assays: Pre-treat cells with uncoupling agents (e.g., CCCP) to abolish membrane potential and block TPP accumulation.
- Off-target checks: Test this compound against MET-negative cell lines to rule out non-specific toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.